molecular formula C4HF4NO2S B14867008 2,2,6,6-Tetrafluorothiomorpholine-3,5-dione

2,2,6,6-Tetrafluorothiomorpholine-3,5-dione

Cat. No.: B14867008
M. Wt: 203.12 g/mol
InChI Key: QMYSZKAYAZZOHO-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrafluorothiomorpholine-3,5-dione is a unique organofluorine compound characterized by the presence of four fluorine atoms and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetrafluorothiomorpholine-3,5-dione typically involves the fluorination of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetrafluorothiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives with fewer fluorine atoms.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Partially fluorinated thiomorpholine derivatives.

    Substitution: Thiomorpholine derivatives with various functional groups replacing fluorine atoms.

Scientific Research Applications

2,2,6,6-Tetrafluorothiomorpholine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetrafluorothiomorpholine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, increasing its binding affinity and specificity. The thiomorpholine ring provides structural rigidity, contributing to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone with similar structural features but without fluorine atoms.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used in organic synthesis and as a catalyst.

Uniqueness

2,2,6,6-Tetrafluorothiomorpholine-3,5-dione stands out due to its unique combination of fluorine atoms and a thiomorpholine ring. This structure imparts distinct chemical and physical properties, such as high electronegativity, thermal stability, and resistance to metabolic degradation, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C4HF4NO2S

Molecular Weight

203.12 g/mol

IUPAC Name

2,2,6,6-tetrafluorothiomorpholine-3,5-dione

InChI

InChI=1S/C4HF4NO2S/c5-3(6)1(10)9-2(11)4(7,8)12-3/h(H,9,10,11)

InChI Key

QMYSZKAYAZZOHO-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(SC(C(=O)N1)(F)F)(F)F

Origin of Product

United States

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